molecular formula C16H14Cl2O3 B8434249 2-(3,4-Dichloro-phenyl)-1-(3,4-dimethoxy-phenyl)-ethanone

2-(3,4-Dichloro-phenyl)-1-(3,4-dimethoxy-phenyl)-ethanone

Cat. No. B8434249
M. Wt: 325.2 g/mol
InChI Key: HTNFEVPAMZAPBX-UHFFFAOYSA-N
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Patent
US07192950B2

Procedure details

A mixture of (3,4-dichloro-phenyl)-acetic acid (11.14 g, 54.33 mmol) and anhydrous DMF (1.45 ml) in thionyl chloride (137 ml) was stirred at RT, under nitrogen, for 17 h. The excess of thionyl chloride was removed under vacuum. Anhydrous toluene was added to the residue, which was again concentrated in vacuum (repeated two more times). Powdered anhydrous aluminium chloride (11.57 g, 86.72 mmol) was added portionwise (exothermic reaction) to a stirred mixture of 1,2-dimethoxy-benzene (6.92 ml, 54.34 mmol) and the previous acyl chloride in anhydrous dichloromethane (120 ml). An exothermic reaction occurred and the reaction mixture was heated at reflux for 2 h. The reaction mixture was allowed to cool to RT and was then poured into a mixture of ice (67 g) and aqueous 7.5N HCl (64 ml). The layers were separated and the aqueous layer was extracted with dichloromethane. The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered and evaporated to dryness to give a brown residue (oil and solid). After a further drying (HV), anhydrous diethylether was added and a beige solid precipitated. The beige solid was filtered and further dried (8.33 g, 47%).
Quantity
11.14 g
Type
reactant
Reaction Step One
Quantity
137 mL
Type
solvent
Reaction Step One
Name
Quantity
1.45 mL
Type
solvent
Reaction Step One
Quantity
11.57 g
Type
reactant
Reaction Step Two
Quantity
6.92 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
67 g
Type
reactant
Reaction Step Five
Name
Quantity
64 mL
Type
reactant
Reaction Step Five
Quantity
120 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=O)[CH:5]=[CH:6][C:7]=1[Cl:8].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:17][O:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[O:25][CH3:26].Cl>S(Cl)(Cl)=O.ClCCl.CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([C:22]2[CH:23]=[CH:24][C:19]([O:18][CH3:17])=[C:20]([O:25][CH3:26])[CH:21]=2)=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
11.14 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC(=O)O
Name
Quantity
137 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.45 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.57 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
6.92 mL
Type
reactant
Smiles
COC1=C(C=CC=C1)OC
Step Four
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ice
Quantity
67 g
Type
reactant
Smiles
Name
Quantity
64 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT, under nitrogen, for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess of thionyl chloride was removed under vacuum
ADDITION
Type
ADDITION
Details
Anhydrous toluene was added to the residue, which
CONCENTRATION
Type
CONCENTRATION
Details
was again concentrated in vacuum (repeated two more times)
CUSTOM
Type
CUSTOM
Details
(exothermic reaction)
CUSTOM
Type
CUSTOM
Details
An exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a brown residue (oil and solid)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After a further drying (HV), anhydrous diethylether
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
a beige solid precipitated
FILTRATION
Type
FILTRATION
Details
The beige solid was filtered
CUSTOM
Type
CUSTOM
Details
further dried (8.33 g, 47%)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)CC(=O)C1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.